molecular formula C10H20N2O2 B11898399 tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate

Cat. No.: B11898399
M. Wt: 200.28 g/mol
InChI Key: BLZWLQUJBOAUOJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Amination: The amino group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Continuous Flow Synthesis: This method allows for better control over reaction conditions and scalability.

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Triethylamine, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Modulating Receptors: Interacting with cellular receptors to elicit biological responses.

    Pathway Involvement: Participating in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-ethynylazetidine-1-carboxylate
  • tert-Butyl 3-aminoazetidine-1-carboxylate

Uniqueness

tert-Butyl 3-amino-2-ethylazetidine-1-carboxylate is unique due to its specific structural features, such as the presence of the tert-butyl group and the azetidine ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

IUPAC Name

tert-butyl 3-amino-2-ethylazetidine-1-carboxylate

InChI

InChI=1S/C10H20N2O2/c1-5-8-7(11)6-12(8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3

InChI Key

BLZWLQUJBOAUOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(CN1C(=O)OC(C)(C)C)N

Origin of Product

United States

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